Bis(cyclohexanecarbonyloxy)lead

Description

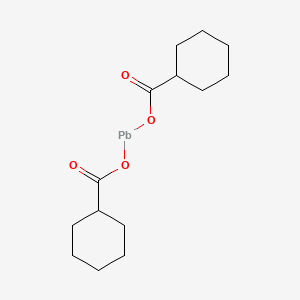

Bis(cyclohexanecarbonyloxy)lead is an organolead compound with the molecular formula $ \text{Pb(O}2\text{C-C}6\text{H}{11}\text{)}2 $. It consists of a central lead atom coordinated to two cyclohexanecarbonyloxy ligands. Such compounds are typically synthesized via reactions between lead oxides or hydroxides and carboxylic acids. Organolead compounds have historically been used as stabilizers in plastics, lubricants, and PVC due to their thermal stability. However, their applications have declined due to lead's toxicity and environmental persistence .

Properties

Molecular Formula |

C14H22O4Pb |

|---|---|

Molecular Weight |

461 g/mol |

IUPAC Name |

bis(cyclohexanecarbonyloxy)lead |

InChI |

InChI=1S/2C7H12O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2 |

InChI Key |

OJOJJFJFCMEQRM-UHFFFAOYSA-L |

Canonical SMILES |

C1CCC(CC1)C(=O)O[Pb]OC(=O)C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Lead naphthenate can be synthesized through the direct combination of lead oxide with naphthenic acid. The process involves dampening the grains of powdered lead monoxide with a petroleum product that has solvent power for the naphthenates produced . This method ensures the formation of lead naphthenate without the need for complex purification steps.

Chemical Reactions Analysis

Lead naphthenate undergoes various chemical reactions, including:

Oxidation: Lead naphthenate can be oxidized under certain conditions, leading to the formation of lead oxides and other by-products.

Reduction: This compound can be reduced to elemental lead under specific conditions.

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lead naphthenate has several scientific research applications:

Biology: Research is ongoing to explore its potential biological effects and interactions.

Mechanism of Action

The mechanism by which lead naphthenate exerts its effects involves the formation of a protective layer on metal surfaces, reducing wear and friction. The centralized lead ion interacts with the metal surface, while the naphthenate aromatic rings provide solubility in hydrocarbon oils . This interaction helps in forming a stable film that protects against wear under various lubrication regimes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(cyclohexanecarbonyloxy)lead belongs to a broader class of lead carboxylates. Below is a comparative analysis with structurally or functionally related lead compounds, based on available data from authoritative sources.

Table 1: Comparison of this compound with Selected Lead Carboxylates

Key Findings

Inorganic lead-lithium alloys (e.g., [12032-53-0]) lack organic ligands, resulting in distinct electrochemical properties but higher acute toxicity .

Environmental and Toxicological Profiles: All lead carboxylates share concerns about bioaccumulation and neurotoxicity. However, branched or naphthenate complexes (e.g., [70084-67-2]) may persist longer in ecosystems due to resistance to microbial degradation . this compound’s environmental fate is understudied but likely analogous to other lipophilic organolead compounds.

Functional Performance :

Biological Activity

Bis(cyclohexanecarbonyloxy)lead, a lead(II) compound, has garnered interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies, case reports, and research findings to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its two cyclohexanecarbonate groups attached to a lead atom. The molecular formula can be represented as . Its structural properties contribute to its interactions with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Toxicity : Lead compounds are generally known for their toxicity, affecting various biological systems. This compound has been shown to exhibit cytotoxic effects on certain cell lines.

- Antimicrobial Activity : Some studies suggest that lead compounds may possess antimicrobial properties, although specific data on this compound is limited.

- Enzyme Inhibition : Research indicates potential interactions with enzymes, impacting metabolic pathways.

Cytotoxicity Studies

A significant study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that higher concentrations of the compound lead to increased cytotoxicity. The study utilized MTT assays to quantify cell viability across different concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This data illustrates the compound's potential as an anticancer agent, although further studies are needed to elucidate the underlying mechanisms.

Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound against common pathogens. The compound was tested against Escherichia coli and Staphylococcus aureus using disk diffusion methods. The results indicated moderate inhibition zones, suggesting some level of antimicrobial activity.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 12 |

| S. aureus | 10 |

These findings highlight the need for further exploration into the antimicrobial potential of this compound.

Mechanistic Insights

Research has also delved into the mechanism of action of this compound. It appears that the compound may induce oxidative stress in cells, leading to apoptosis in cancer cell lines. This was supported by assays measuring reactive oxygen species (ROS) levels and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.